molecular formula C19H18O4 B1198744 moracin N CAS No. 135248-05-4

moracin N

Cat. No. B1198744
M. Wt: 310.3 g/mol
InChI Key: WBSCSIABHGPAMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Moracin N belongs to the class of organic compounds known as 2-arylbenzofuran flavonoids. These are phenylpropanoids containing the 2-phenylbenzofuran moiety. Moracin N exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, moracin N is primarily located in the membrane (predicted from logP). Outside of the human body, moracin N can be found in fruits and mulberry. This makes moracin N a potential biomarker for the consumption of these food products.

Scientific Research Applications

Anti-inflammatory and Immunomodulatory Effects

Moracin N, along with other moracins, has been investigated for its potential in treating airway inflammation. Studies have found that moracin derivatives can inhibit interleukin (IL)-6 production in lung epithelial cells and reduce nitric oxide production in alveolar macrophages. These effects are mediated through the inhibition of pathways like JNK/c-Jun and NF-κB. Moracin M, a close relative, has shown effectiveness in mouse models of lung inflammation, comparable to dexamethasone, suggesting potential for treating lung inflammatory disorders (Lee et al., 2016).

Anticancer Properties

Moracin N has demonstrated potent anticancer effects, particularly in the context of lung cancer. Studies reveal that it can inhibit cell proliferation and induce apoptosis in human non-small-cell lung carcinoma cells. This effect is associated with dysregulated mitochondrial function leading to apoptosis and enhanced autophagy flux. The mechanism involves the inhibition of the mTOR signaling pathway and is influenced by reactive oxygen species (ROS) accumulation (Gao et al., 2020).

Antioxidant Activity

Moracins, including moracin N, have been identified as potent antioxidant agents. Their effectiveness in scavenging radicals and preventing oxidative stress has been supported by studies focusing on their structural characteristics and reaction mechanisms with reactive oxygen species. These properties make them significant in the context of diseases where oxidative stress plays a critical role (Boulebd, 2020).

Antimicrobial Potency

Moracin derivatives have shown antimicrobial activity, particularly in the context of bacterial and fungal infections. This property is linked to the ability of these compounds to inhibit the growth of various microbial species, providing a basis for their use in traditional medicine and potential development as antimicrobial agents (Kuete et al., 2009).

Neuroprotective and Anti-Alzheimer's Potential

Moracin derivatives have been explored for their role in neuroprotection and potential treatment of Alzheimer's disease. They exhibit inhibitory activity against enzymes like BACE1 and cholinesterase, important in Alzheimer's pathology. Additionally, their antioxidant properties contribute to their neuroprotective potential, suggesting their significance in designing anti-Alzheimer's drugs (Seong et al., 2018).

properties

CAS RN

135248-05-4

Product Name

moracin N

Molecular Formula

C19H18O4

Molecular Weight

310.3 g/mol

IUPAC Name

5-[6-hydroxy-5-(3-methylbut-2-enyl)-1-benzofuran-2-yl]benzene-1,3-diol

InChI

InChI=1S/C19H18O4/c1-11(2)3-4-12-5-13-8-18(23-19(13)10-17(12)22)14-6-15(20)9-16(21)7-14/h3,5-10,20-22H,4H2,1-2H3

InChI Key

WBSCSIABHGPAMC-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C=C2C(=C1)C=C(O2)C3=CC(=CC(=C3)O)O)O)C

Canonical SMILES

CC(=CCC1=C(C=C2C(=C1)C=C(O2)C3=CC(=CC(=C3)O)O)O)C

melting_point

187-188°C

physical_description

Solid

synonyms

moracin C
moracin N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Needles; mp 183-184° C.; UV (MeOH) λmax (log ε) 330.5 (4.43), 319.5 (4.49), 218 (4.49) nm; IR (NaCl) γmax 3356, 2924, 1617, 1456 cm−1; 1H NMR (CD3OD, 500 MHz) δ 1.72 (3H, s, H-4″), 1.74 (3H, s, H-5″), 3.32 (2H, brd, H-1″), 5.35 (1H, m, H-2″), 6.23 (1H, t, J=2.2 Hz, H-4′), 6.74 (2H, d, J=2.2 Hz, H-2′), 6.84 (1H, s, H-3), 6.87 (1H, s, H-7), 7.18 (1H, s, H-4); 13C NMR (CD3OD, 125 MHz) δ 17.8 (C-4″), 26.0 (C-5″), 29.5 (C-1″), 97.8 (C-7), 102.2 (C-3), 103.3 (C-4′), 103.8 (C-2′), 121.4 (C-4), 122.7 (C-9), 124.4 (C-2″), 126.2 (C-5), 132.8 (C-3″), 134.0 (C-1′), 154.6 (C-6), 155.5 (C-2), 155.7 (C-8), 159.9 (C-3′); EIMS m/z 310 (M+, 76), 255 (100), 254 (56), 226 (10).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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